molecular formula C17H21N3O2 B8311443 Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate

Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate

Cat. No.: B8311443
M. Wt: 299.37 g/mol
InChI Key: UXXLXWUIOIBVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is a chemical compound with the molecular formula C17H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate typically involves the reaction of 3-(3-aminopyridin-4-yl)-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety makes it a valuable compound for various applications .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylphenyl]carbamate

InChI

InChI=1S/C17H21N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-10H,18H2,1-4H3,(H,20,21)

InChI Key

UXXLXWUIOIBVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate. A solution of tert-butyl (3-methyl-5-(3-nitropyridin-4-yl)phenyl)carbamate (198 mg, 0.60 mmol) in EtOH (5 mL) and EtOAc (5 mL) was degassed by bubbling N2 (g) through the solution for 10 min. Pd/C (10 wt %, 64 mg, 0.060 mmol) was added. A gas bag with a 3-way stopcock filled with H2 was attached to the flask. The flask was evacuated under vacuum and then back-filled with H2 (3×). The mixture was stiffed overnight at RT. The solution was degassed by bubbling N2 (g) through the solution for 10 min and was then filtered through celite. The solution was concentrated to afford tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate (200 mg, 0.67 mmol, 111% yield) as an off-white foam. MS (ESI, pos. ion) m/z: 300.0 (M+1).
[Compound]
Name
tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl (3-methyl-5-(3-nitropyridin-4-yl)phenyl)carbamate
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
64 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.